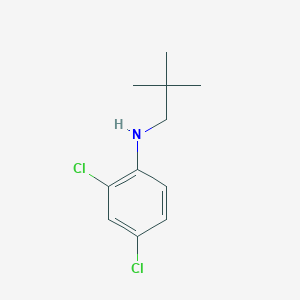

2,4-Dichloro-N-neopentylaniline

Descripción

Propiedades

IUPAC Name |

2,4-dichloro-N-(2,2-dimethylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-11(2,3)7-14-10-5-4-8(12)6-9(10)13/h4-6,14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSBLRANSRQOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dichloro N Neopentylaniline and Analogous N Substituted Aromatic Amines

N-Alkylation Strategies for Aniline (B41778) Derivatives

N-alkylation of aniline derivatives is a fundamental transformation for introducing alkyl groups onto the nitrogen atom. Traditional methods often suffer from drawbacks such as harsh reaction conditions, low selectivity, and the use of toxic alkylating agents. psu.edumdma.ch Consequently, significant research has been directed towards developing more sustainable and efficient protocols.

Transition Metal-Catalyzed N-Alkylation (e.g., Cu, Pd, Co)

Transition metal catalysis has emerged as a powerful tool for the N-alkylation of anilines, offering high efficiency and selectivity under milder conditions. rsc.org Various metals, including copper, palladium, and cobalt, have been successfully employed.

Copper-catalyzed N-alkylation provides an effective means for the formation of C-N bonds. tsijournals.comnih.gov For instance, the use of copper-chromite nanocatalysts has been shown to facilitate the N-alkylation of aniline with benzyl (B1604629) alcohol. tsijournals.com Another approach involves the use of alkylborane reagents in the presence of a copper(II) acetate (B1210297) catalyst. nih.govelsevierpure.com

Palladium catalysts are also highly effective for N-alkylation reactions. mdma.chrsc.orgchemrxiv.org Palladium on an iron oxide support has been used for the N-alkylation of amines with alcohols in the absence of a base and organic ligand. mdma.ch Furthermore, a well-defined palladium(II) complex has been utilized for the N-alkylation of a broad range of aromatic amines with both aromatic and aliphatic primary alcohols. rsc.org

Cobalt-based catalysts, being more earth-abundant and cost-effective, have garnered significant attention. nih.govrsc.orgrsc.org Cobalt nanoparticles supported on nitrogen-doped carbon have demonstrated high efficacy in the N-alkylation of aniline derivatives with alcohols. nih.govresearchgate.netthieme-connect.com These catalysts can be prepared by pyrolyzing specific templated materials and have shown excellent activity and selectivity. nih.govresearchgate.net A metal-organic framework (MOF)-supported cobalt catalyst has also been developed for the N-alkylation of anilines with benzyl alcohol, showcasing high yields and the potential for catalyst recycling. rsc.orgrsc.org

The "borrowing hydrogen" or "hydrogen auto-transfer" strategy is a highly atom-economical and environmentally benign approach for N-alkylation. nih.govresearchgate.netorganic-chemistry.org This method utilizes alcohols as alkylating agents, with water being the only byproduct. rsc.orgrsc.orgnih.gov The mechanism involves the temporary dehydrogenation of the alcohol by the metal catalyst to form a carbonyl intermediate, which then condenses with the amine to form an imine. rsc.orgresearchgate.net The metal hydride species, formed during the initial dehydrogenation, then reduces the imine to the corresponding N-alkylated amine. researchgate.netnih.gov

Ruthenium complexes, such as [Ru(p-cymene)Cl2]2, have been extensively used in borrowing hydrogen reactions for the N-alkylation of primary and secondary amines, as well as primary sulfonamides. organic-chemistry.org These reactions often proceed under mild conditions with good selectivity and yields. organic-chemistry.orgnih.gov Cobalt and nickel catalysts have also proven effective in this methodology. nih.govresearchgate.netacs.org For example, a nickel-phenanthroline complex generated in situ can catalyze the alkylation of aniline derivatives. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed N-Alkylation via Borrowing Hydrogen

| Catalyst | Amine | Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Ru(p-cymene)Cl2]2/dppf | Aniline | Benzyl alcohol | N-Benzylaniline | 95 | organic-chemistry.org |

| Co@NC-800-L1 | Aniline | Benzyl alcohol | N-Benzylaniline | >99 | nih.gov |

| NiBr2/L1 | Aniline | Benzyl alcohol | N-Benzylaniline | 96 | researchgate.netacs.org |

| bpy-UiO-CoCl2 | Aniline | Benzyl alcohol | N-Benzylaniline | 98 | rsc.orgrsc.org |

| [Ru]-3 | p-Anisidine | Benzyl alcohol | N-Benzyl-p-anisidine | 85 | nih.gov |

Metallaphotoredox catalysis combines the capabilities of photoredox catalysis and transition metal catalysis to enable novel bond formations. princeton.eduosti.gov This strategy has been successfully applied to the activation of alkyl halides for C-N cross-coupling reactions. researchgate.net In this approach, a photocatalyst absorbs visible light and engages in single-electron transfer (SET) with a transition metal catalyst, typically nickel or copper, modulating its oxidation state and facilitating the activation of the alkyl halide. princeton.edunih.govacs.org

This methodology allows for the coupling of alkyl bromides with aryl or heteroaryl bromides under mild conditions. nih.gov The process is believed to involve the photocatalytic generation of a silyl (B83357) radical that abstracts a halogen atom from the alkyl halide, which then participates in the nickel-catalyzed cross-coupling cycle. nih.govacs.org This strategy has been shown to be compatible with a wide range of functional groups, including unprotected anilines. nih.govacs.org

Metal-Free N-Alkylation Protocols

While transition metal catalysis offers significant advantages, the development of metal-free N-alkylation methods is highly desirable to avoid potential metal contamination in the final products. Recent advancements have led to effective metal-free protocols. rsc.org

One such strategy involves the use of pyridine (B92270) in combination with a base like potassium tert-butoxide to mediate the direct alkylation of anilines with alcohols under "borrowing hydrogen" conditions. rsc.org Another approach utilizes visible light to induce the N-alkylation of anilines with 4-hydroxybutan-2-one in the presence of ammonium (B1175870) bromide, avoiding the need for metals, bases, or ligands. nih.gov

N-Alkylation in Alternative Reaction Media (e.g., Ionic Liquids)

The use of alternative reaction media, such as ionic liquids (ILs), can offer significant benefits for N-alkylation reactions. psu.edursc.orgresearchgate.net Ionic liquids are salts with low melting points that can act as both solvents and catalysts. psu.edu Their unique properties, such as low vapor pressure and high thermal stability, make them attractive as "green" alternatives to volatile organic solvents. psu.edu

The N-alkylation of anilines with alkyl halides in ionic liquids has been shown to be a simple and efficient method for preparing N-monoalkyl-substituted anilines. psu.edursc.orgresearchgate.net These reactions often exhibit high chemoselectivity, minimizing the over-alkylation that is a common problem in traditional solvent systems. psu.edu The choice of ionic liquid can influence the selectivity of the reaction, with the hydrogen-bond acceptor ability of the anion playing a key role. psu.edu Furthermore, the ionic liquid can often be recycled and reused multiple times without a significant loss in activity. psu.eduresearchgate.net

Table 2: N-Alkylation of Aniline in Different Ionic Liquids

| Ionic Liquid | Alkylating Agent | Temperature (°C) | Time (min) | Selectivity (Mono-/Di-) | Reference |

|---|---|---|---|---|---|

| [bmim][BF4] | CH3I | 25 | 10 | >99:1 | psu.edu |

| [bmim][PF6] | CH3I | 25 | 10 | >99:1 | psu.edu |

| [bmim][Br] | CH3I | 25 | 10 | 95:5 | psu.edu |

| [bmim][BF4] | C2H5I | 25 | 30 | >99:1 | psu.edu |

| [bmim][PF6] | C2H5I | 25 | 30 | >99:1 | psu.edu |

Stereoselective N-Alkylation Pathways

The development of stereoselective N-alkylation methods is crucial for the synthesis of chiral amines, which are important building blocks in many pharmaceuticals. Asymmetric organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in various transformations, including those related to amine synthesis. youtube.com

While direct stereoselective N-alkylation of anilines remains a challenging area, the principles of asymmetric catalysis can be applied. For instance, in borrowing hydrogen reactions, it has been demonstrated that enantiomerically pure amines can retain their stereochemistry during the alkylation process. organic-chemistry.org The development of chiral catalysts, such as chiral-at-metal complexes, holds promise for achieving enantioselective N-alkylation of anilines with prochiral alcohols. researchgate.net

Aromatic Amination and C-N Bond Formation Reactions

The construction of the C-N bond in N-substituted aromatic amines can be achieved through several powerful synthetic transformations. researchgate.net These reactions are crucial for introducing amino groups to aromatic rings and are widely used in the synthesis of natural products and pharmaceuticals. chemspider.com

Amination of Aryl Halides and Boronic Acids

The direct amination of aryl halides represents one of the most important and widely utilized methods for the synthesis of N-aryl amines. The Buchwald-Hartwig amination and the Chan-Lam coupling are two of the most prominent and powerful reactions in this context.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. acs.orgwikipedia.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher, classical methods. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired N-arylated product. wikipedia.orglibretexts.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.orgyoutube.com For the synthesis of 2,4-Dichloro-N-neopentylaniline, 2,4-dichloro-iodobenzene, -bromobenzene, or -chlorobenzene could be coupled with neopentylamine (B1198066) using a suitable palladium catalyst and ligand system.

The Chan-Lam coupling offers a complementary, copper-catalyzed approach for the formation of C-N bonds from aryl boronic acids and amines. chemrxiv.org This reaction is attractive due to the use of a less expensive and less toxic metal catalyst and can often be performed under mild, aerobic conditions. researchgate.net The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the C-N bond. chemrxiv.org The synthesis of this compound via this method would involve the reaction of 2,4-dichlorophenylboronic acid with neopentylamine in the presence of a copper catalyst.

Table 1: Comparison of Buchwald-Hartwig and Chan-Lam Reactions for N-Arylation

| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |

|---|---|---|

| Catalyst | Palladium | Copper |

| Aryl Source | Aryl Halides (I, Br, Cl), Triflates | Aryl Boronic Acids, Esters |

| Amine Scope | Broad (primary, secondary) wikipedia.org | Broad (anilines, alkylamines) chemrxiv.org |

| Reaction Conditions | Typically anhydrous, inert atmosphere | Often aerobic, room temperature chemrxiv.org |

| Key Ligands | Phosphines (e.g., BINAP, DPPF) wikipedia.org | Pyridines, various N- and O-based ligands |

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of amines, including N-substituted anilines. This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would entail the reaction of 2,4-dichlorobenzaldehyde (B42875) with neopentylamine, followed by reduction of the resulting imine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The latter is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion over the carbonyl starting material. google.com More recently, catalytic transfer hydrogenation using a hydrogen donor in the presence of a transition metal catalyst has also been employed for this transformation.

Multi-Component and Domino Reactions for Aniline Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, offer a highly efficient and atom-economical approach to complex molecules. researchgate.netijcrcps.com Similarly, domino reactions, which involve a cascade of intramolecular reactions, allow for the rapid construction of complex molecular architectures from simple precursors. rsc.org

While a specific MCR for the direct synthesis of this compound is not prominently described, the development of novel MCRs and domino reactions for the synthesis of highly substituted anilines is an active area of research. researchgate.netnih.gov These strategies often allow for the construction of the aniline ring and the installation of various substituents in a single, efficient process, avoiding the need for pre-functionalized starting materials. researchgate.net

Green Chemistry Principles in the Synthesis of this compound Precursors

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are highly relevant to the synthesis of aniline precursors and their subsequent functionalization.

Solvent-Free and Aqueous Medium Reactions

The use of organic solvents is a major contributor to the environmental impact of chemical processes. Consequently, the development of solvent-free or aqueous-based synthetic methods is a key goal of green chemistry.

Solvent-free, or neat, reactions can lead to higher reaction rates, easier product isolation, and reduced waste. nih.gov For example, the Michael-type addition of amines to electron-deficient alkenes can often be performed without a solvent. nih.gov Ball milling is another solvent-free technique that utilizes mechanical energy to drive chemical reactions.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the low solubility of many organic compounds in water can be a challenge, the use of phase-transfer catalysts, surfactants, or co-solvents like ethanol (B145695) can facilitate reactions in aqueous media. The development of water-tolerant catalysts has also expanded the scope of reactions that can be performed in water, including C-N cross-coupling reactions.

Table 2: Examples of Green Solvents in Amine Synthesis

| Solvent System | Reaction Type | Advantages |

|---|---|---|

| Water | Nucleophilic Aromatic Substitution, Cross-Coupling | Non-toxic, non-flammable, readily available |

| Ethanol-Water | Condensation Reactions | Enhanced solubility, biodegradable |

| Solvent-Free (Neat) | Michael Addition, Condensation | Reduced waste, high reaction concentration nih.gov |

| Ball Milling | Addition Reactions | High efficiency, minimal solvent use |

Photocatalytic and Electrocatalytic Methodologies

Photocatalysis and electrocatalysis are emerging as powerful green technologies in organic synthesis. These methods utilize light or electricity, respectively, to drive chemical transformations, often under mild conditions and with high selectivity.

Photocatalysis uses a photocatalyst that, upon light absorption, can initiate a chemical reaction. This approach has been applied to the synthesis of nitrogen-containing heterocycles and other C-N bond-forming reactions. The use of visible light as a renewable energy source is a particularly attractive feature of this methodology.

Electrocatalysis employs an electric current to facilitate a reaction. Electrocatalytic methods have been developed for the reduction of nitroarenes to anilines, offering a selective and controlled alternative to traditional chemical reducing agents. acs.org This approach avoids the need for stoichiometric and often hazardous reagents, generating the reducing equivalents in situ. For the synthesis of precursors to this compound, the electrocatalytic reduction of 2,4-dichloronitrobenzene (B57281) to 2,4-dichloroaniline (B164938) is a promising green strategy. acs.org

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, atom economy and reaction efficiency are paramount considerations. Traditional methods for the N-alkylation of anilines often involve the use of alkyl halides, which can lead to the formation of stoichiometric amounts of salt byproducts, thereby lowering the atom economy. nih.gov

Modern approaches, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, offer a significantly greener alternative. nih.govnih.gov This methodology utilizes alcohols as alkylating agents, with water as the only theoretical byproduct, leading to a much higher atom economy. nih.gov The process typically involves a metal catalyst that facilitates the temporary dehydrogenation of the alcohol to an aldehyde, which then undergoes condensation with the amine. The resulting imine is subsequently reduced by the captured hydrogen. nih.gov

The efficiency of these reactions is heavily dependent on the catalyst, with various systems based on noble metals like ruthenium and iridium, as well as more abundant and less expensive metals like manganese, being developed. nih.govacs.org For the synthesis of a molecule like this compound, employing neopentyl alcohol in a borrowing hydrogen reaction with 2,4-dichloroaniline would, in principle, represent a highly atom-economical route.

Table 1: Illustrative Atom Economy of Different Alkylating Agent Types for N-Alkylation

| Alkylating Agent Type | Byproduct(s) | Theoretical Atom Economy |

| Alcohol (e.g., Neopentyl alcohol) | Water | High |

| Alkyl Halide (e.g., Neopentyl bromide) | Halide Salt | Low |

This table provides a qualitative comparison based on general principles of N-alkylation reactions.

Influence of Substituent Effects on Synthetic Accessibility

The feasibility and outcome of synthetic routes toward N-substituted aromatic amines are profoundly influenced by the electronic and steric characteristics of the substituents on both the aniline ring and the incoming alkyl group.

Steric Hindrance of Neopentyl and Bulky Alkyl Groups

The neopentyl group, with its quaternary carbon adjacent to the methylene (B1212753) group attached to the nitrogen, presents significant steric bulk. This steric hindrance can pose a considerable challenge in the N-alkylation of anilines. The bulky nature of the neopentyl group can impede the approach of the amine to the electrophilic carbon of the alkylating agent, potentially slowing down the reaction rate or requiring more forcing reaction conditions.

The successful N-alkylation with bulky alkyl groups often depends on the specific reaction conditions and catalytic system employed. While direct SN2 alkylation with neopentyl halides is notoriously difficult due to the steric hindrance disfavoring the backside attack, catalytic methods like the borrowing hydrogen strategy can sometimes overcome these limitations. However, even in these catalytic cycles, the steric bulk of the neopentyl group can influence the efficiency of the condensation and reduction steps.

Computational studies on sterically hindered amines have shown that excessive steric congestion can lead to unusual geometries and reactivities. nih.govudg.edursc.org While these studies often focus on tertiary amines, the principles of steric strain influencing reactivity are applicable to the synthesis of secondary amines like this compound. The synthesis of amines with significant steric hindrance may even be susceptible to side reactions like β-elimination, although this is less of a concern with the neopentyl group which lacks β-hydrogens. nih.gov

Halogenation Pattern Effects on Reaction Outcomes

The presence of two chlorine atoms on the aniline ring in this compound has a dual effect on its synthesis. Electronically, the chlorine atoms are deactivating due to their inductive electron-withdrawing nature, which reduces the nucleophilicity of the amine nitrogen. This decreased nucleophilicity can make the N-alkylation reaction more challenging compared to the alkylation of unsubstituted aniline. nih.gov

The position of the halogens also plays a role. The chlorine at the 2-position (ortho to the amino group) introduces additional steric hindrance around the nitrogen atom. This, combined with the bulk of the neopentyl group, can create a sterically demanding environment, further complicating the N-alkylation process. However, the presence of halogen substituents on anilines has been shown to be tolerated in various N-alkylation reactions using appropriate catalytic systems. For instance, N-alkylation of anilines bearing chloro and bromo substituents has been achieved in good yields. nih.gov

The regioselectivity of halogenation itself is a critical consideration in the synthesis of the 2,4-dichloroaniline precursor. Classical electrophilic halogenation of anilines can be difficult to control, but modern synthetic methods allow for more precise installation of halogens. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. For 2,4-Dichloro-N-neopentylaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the neopentyl group.

The aromatic region would display signals corresponding to the three protons on the dichlorinated benzene (B151609) ring. The proton at C6, being adjacent to the amino group, would likely appear as a doublet. The proton at C5, situated between a chlorine atom and a proton-bearing carbon, would be expected to be a doublet of doublets. The proton at C3, ortho to a chlorine atom, would likely be a doublet.

The aliphatic region would be characterized by signals from the neopentyl group. The nine equivalent protons of the three methyl groups would give rise to a sharp singlet, a characteristic feature of the tert-butyl moiety within the neopentyl group. The two protons of the methylene (B1212753) group attached to the nitrogen would appear as a doublet, due to coupling with the N-H proton. The N-H proton itself would likely present as a triplet, resulting from coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-7.4 | d | 1H | Ar-H (C3) |

| ~6.8-7.0 | dd | 1H | Ar-H (C5) |

| ~6.6-6.8 | d | 1H | Ar-H (C6) |

| ~3.5-3.7 | t | 1H | N-H |

| ~2.9-3.1 | d | 2H | N-CH₂ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound would be expected to show eight distinct signals, corresponding to the six aromatic carbons and the three different types of carbons in the neopentyl group.

The aromatic region would contain six signals. The carbons bearing chlorine atoms (C2 and C4) and the carbon attached to the nitrogen atom (C1) would be readily identifiable. The remaining three aromatic carbons (C3, C5, and C6) would also have characteristic chemical shifts.

In the aliphatic region, three signals would be anticipated for the neopentyl group: one for the methylene carbon (N-CH₂), one for the quaternary carbon (C(CH₃)₃), and one for the three equivalent methyl carbons (C(CH₃)₃).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | Ar-C (C1) |

| ~129 | Ar-C (C3) |

| ~128 | Ar-C (C5) |

| ~125 | Ar-C (C2) |

| ~122 | Ar-C (C4) |

| ~118 | Ar-C (C6) |

| ~55 | N-CH₂ |

| ~32 | C(CH₃)₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons. For instance, it would show correlations between the adjacent aromatic protons, confirming their relative positions on the ring. It would also show a correlation between the N-H proton and the methylene (N-CH₂) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, connecting the aromatic proton signals to their respective aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. A NOESY spectrum could show a correlation between the N-H proton and the methylene protons of the neopentyl group, as well as between the methylene protons and the ortho-proton (C6-H) on the aromatic ring, confirming the conformation of the N-neopentyl substituent relative to the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₅Cl₂N), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks appearing in a ratio of approximately 9:6:1.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₁H₁₆³⁵Cl₂N]⁺ | 232.0658 |

| [C₁₁H₁₆³⁵Cl³⁷ClN]⁺ | 234.0628 |

Note: The calculated exact masses are for the protonated molecule [M+H]⁺.

A plausible fragmentation pattern would involve the loss of the tert-butyl group ([M-57]⁺) as a primary fragmentation, leading to a stable benzylic-type cation. Further fragmentation of the aromatic ring could also be observed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that is particularly useful for the analysis of large, non-volatile molecules, but it can also be applied to smaller molecules. In the context of this compound, MALDI-ToF would be expected to primarily show the protonated molecular ion [M+H]⁺ with minimal fragmentation, thus confirming the molecular weight of the compound. The choice of matrix is crucial for the successful analysis of small molecules by MALDI-ToF.

Table 4: Predicted MALDI-ToF MS Data for this compound

| m/z | Assignment |

|---|---|

| ~232.1 | [M+H]⁺ (major isotope) |

| ~234.1 | [M+H]⁺ (isotope) |

Note: Values are approximate and correspond to the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to the N-H group, the aromatic ring, the aliphatic neopentyl group, and the carbon-chlorine bonds.

The N-H stretching vibration of the secondary amine is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the neopentyl group are found just below 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region. Finally, the C-Cl stretching vibrations for the two chlorine atoms on the aromatic ring typically appear in the fingerprint region, below 800 cm⁻¹.

Based on data from similar aniline (B41778) derivatives, the characteristic IR absorption bands for this compound can be predicted. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Neopentyl) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the primary chromophore is the substituted aniline ring.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of π → π* and n → π* electronic transitions. libretexts.org The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons within the π-system of the benzene ring. The n → π* transitions are lower in energy and intensity and involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the aromatic ring. libretexts.org

The presence of the chlorine atoms and the N-neopentyl group on the aniline ring acts as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted aniline. nih.gov Studies on similar N-substituted anilines show characteristic absorption bands in the UV region. researchgate.netresearchgate.net

Table 2: Expected UV-Vis Spectroscopy Data for this compound

| Electronic Transition | Associated Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Dichlorinated Benzene Ring | 240 - 260 |

| π → π* | Dichlorinated Benzene Ring | 280 - 310 |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, analysis of closely related dichloroaniline derivatives provides insight into the expected structural features. nih.govrsc.orgnih.gov For instance, crystallographic studies on compounds like N-(2,4-dichlorobenzylidene)aniline reveal key parameters such as the crystal system, space group, and unit cell dimensions. rsc.org These studies typically show a non-planar geometry between the aniline ring and its substituents. The packing of molecules in the crystal lattice is often stabilized by intermolecular interactions.

Table 3: Illustrative X-ray Crystallography Data from Related Dichloroaniline Structures

| Parameter | N-(2,4-dichlorobenzylidene)aniline rsc.org | 2,4-dichloro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline nih.gov |

|---|---|---|

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 11.202 | 11.758 |

| b (Å) | 3.934 | 7.420 |

| c (Å) | 26.077 | 14.591 |

| **β (°) ** | 90 | 108.79 |

Note: This data is for related compounds and serves to illustrate the type of information obtained from X-ray crystallography.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. This comparison serves as a fundamental check for the compound's purity and validates its empirical formula.

For this compound, the molecular formula is C₁₁H₁₅Cl₂N. The theoretical elemental composition can be calculated from its molecular weight (232.15 g/mol ). A close agreement between the experimental and calculated values provides strong evidence for the compound's identity.

Table 4: Elemental Analysis Data for this compound (C₁₁H₁₅Cl₂N)

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 56.91% |

| Hydrogen | H | 6.51% |

| Chlorine | Cl | 30.54% |

An experimental result for a related compound, 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline (C₁₇H₁₇Cl₂N₃), showed calculated percentages of C 61.09%, H 5.13%, and N 12.57%, with found values of C 61.03%, H 5.07%, and N 12.53%, demonstrating the high accuracy of this method. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of a chemical compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

In HPLC, the separation of chloroaniline isomers is often achieved using reversed-phase columns, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The retention time of the compound is a characteristic parameter under specific conditions (e.g., column type, mobile phase composition, flow rate). By comparing the chromatogram of the sample to that of a standard, the purity can be determined, and the presence of impurities can be quantified.

Gas chromatography is also highly effective for the separation of volatile compounds like dichloroaniline derivatives. google.comfrontiersin.org In GC, the sample is vaporized and passed through a column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The use of capillary columns, such as those with a weak polarity stationary phase, can provide excellent resolution for isomers. google.com

Table 5: Typical Chromatographic Methods for Analysis of Dichloroaniline Derivatives

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC nih.gov | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Buffer | UV Detector | Purity assessment, separation of isomers |

Role of 2,4 Dichloro N Neopentylaniline As a Precursor in Advanced Organic Synthesis and Materials Science

Building Block for Complex Polyfunctional Molecules

There is no specific information in the reviewed literature that documents the use of 2,4-Dichloro-N-neopentylaniline as a starting building block for the synthesis of complex polyfunctional molecules. The reactivity of the aniline (B41778) nitrogen and the potential for substitution on the aromatic ring are characteristic of this class of compounds, but specific examples involving the neopentyl-substituted variant are not provided in scientific reports.

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are crucial scaffolds in pharmaceuticals and materials science. nih.govnih.gov Anilines are common precursors for these structures. nih.govnih.govnih.gov However, specific methodologies employing this compound are not described in the available literature.

The synthesis of indoles and quinolines often involves the cyclization of substituted anilines. organic-chemistry.orgrsc.org Methodologies such as the Fischer, Bischler, or Gassman indole (B1671886) syntheses, and the Skraup or Friedländer quinoline (B57606) syntheses, utilize aniline derivatives. rsc.orgresearchgate.net For instance, palladium-catalyzed annulative couplings of 2-alkenylanilines can lead to indoles or quinolines by tuning reaction parameters. organic-chemistry.org While these general pathways exist, there are no specific examples or studies demonstrating the application of this compound in these or other related reactions to form indole or quinoline cores.

Azacycles, which are heterocyclic compounds containing at least one nitrogen atom, are of significant interest in medicinal chemistry. nih.govnih.gov Various synthetic routes have been developed for N-aryl azacycles using different aniline derivatives. nih.gov For example, reactions of N-alkyl arylamines with cyclic ethers can yield N-aryl substituted azacycles. nih.gov Despite the existence of these general methods, the literature does not provide specific instances of this compound being used to create azacycles or other fused heterocyclic systems.

Intermediate for Polymer and Material Chemistry

Substituted anilines can be precursors to functional polymers and materials for electronic applications. The electronic properties of the resulting materials are highly dependent on the substituents on the aniline unit.

The polymerization of aniline and its derivatives is a known method to produce conducting polymers. The properties of these polyanilines can be tuned by introducing substituents on the nitrogen atom or the aromatic ring. While there are reports on the synthesis and characterization of various poly(2-alkylaniline)s, no studies were found that specifically describe the polymerization of this compound or the properties of the resulting polymer.

Organic molecules form the active components in a variety of electronic devices. While the broader family of nitrogen-containing heterocycles and aniline-based compounds are explored for these applications, there is no specific mention or data available regarding the use of this compound as an intermediate or component in advanced organic electronic materials.

Ligand and Catalyst Precursor Applications

The unique structural characteristics of this compound, specifically the presence of a secondary amine nitrogen atom and an electron-deficient aromatic ring, theoretically position it as a candidate for applications as a ligand and a precursor in catalyst synthesis. The nitrogen atom's lone pair of electrons can be donated to a metal center, a fundamental requirement for ligand behavior. However, a comprehensive review of current scientific literature reveals a notable absence of specific studies detailing the use of this compound in these capacities.

While research into the direct application of this specific compound is not publicly documented, the broader classes of N-alkylanilines and dichlorinated anilines have been explored in coordination chemistry and catalysis. These related compounds offer a contextual framework for the potential, albeit unconfirmed, applications of this compound.

For instance, N-alkylanilines can be deprotonated to form the corresponding anilide, which can then act as a potent anionic N-donor ligand. The steric bulk of the neopentyl group in this compound could, in theory, be leveraged to stabilize low-coordinate metal complexes or to influence the stereochemistry of a catalytic reaction. Similarly, the chloro-substituents on the aniline ring, being electron-withdrawing, would modulate the electron-donating ability of the nitrogen atom, a factor that is critical in tuning the electronic properties of a resulting metal complex and its catalytic activity.

In the realm of catalysis, aniline derivatives are often used as precursors to synthesize more complex ligand structures, such as Schiff bases or N-heterocyclic carbenes (NHCs). These ligands are then used to form catalytically active metal complexes for a variety of organic transformations. For example, the reaction of an aniline with an aldehyde or ketone can yield a Schiff base ligand capable of coordinating to a metal center. The electronic and steric properties of the aniline precursor directly influence the properties of the resulting catalyst.

Although no specific research findings are available for this compound, the general reactivity of anilines suggests potential pathways for its use. The following table outlines theoretical reaction types where this compound could serve as a precursor, based on the known chemistry of analogous structures.

| Reaction Type | Potential Role of this compound | Resulting Product Class |

| Deprotonation followed by Metalation | Anionic N-donor Ligand Precursor | Metal Anilide Complexes |

| Condensation with Aldehydes/Ketones | Schiff Base Ligand Precursor | Schiff Base Ligands |

| Cyclization Reactions | N-Heterocyclic Carbene (NHC) Precursor | NHC Ligands |

| Buchwald-Hartwig Amination | Substrate/Ligand Component | Functionalized Amines |

It is crucial to reiterate that the applications listed above are speculative and based on the established reactivity of structurally related compounds. The scientific community has yet to publish research that specifically investigates or confirms the role of this compound as a ligand or a catalyst precursor. The absence of such literature suggests that this particular compound may not have been explored for these purposes or that the findings have not been disclosed in public forums. Therefore, any consideration of its use in advanced organic synthesis and materials science remains within the realm of theoretical possibility pending future research.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for N-Substituted Dichloroanilines

The synthesis of N-substituted anilines, including 2,4-Dichloro-N-neopentylaniline, has traditionally relied on classical methods that can be resource-intensive and generate significant waste. The future in this area points towards the development of more sustainable and efficient synthetic strategies. Key areas of innovation include the use of earth-abundant metal catalysts, such as iron, copper, and nickel, to replace precious metals like palladium and platinum in cross-coupling reactions. These greener alternatives not only reduce costs but also mitigate the environmental impact associated with mining and disposal of heavy metals.

Furthermore, the exploration of photocatalysis and electrochemistry offers new horizons for the synthesis of N-substituted dichloroanilines. These methods can often be performed under milder reaction conditions, reducing energy consumption and the need for harsh reagents. For instance, light-mediated reactions can enable the formation of the C-N bond with high selectivity and functional group tolerance, which is particularly advantageous when dealing with multifunctional molecules.

Another promising avenue is the use of biomass-derived starting materials and green solvents. Research into converting lignin (B12514952) and other biorenewable feedstocks into valuable aromatic building blocks could provide a sustainable source of the aniline (B41778) core. Similarly, the replacement of volatile organic solvents with water, supercritical fluids, or bio-based solvents is a critical step towards environmentally benign manufacturing processes.

Advanced Mechanistic Studies for Reaction Control and Selectivity in Anilines

A deep understanding of reaction mechanisms is paramount for achieving high levels of control and selectivity in chemical transformations. For the synthesis and derivatization of anilines, advanced mechanistic studies are being employed to unravel the intricate details of catalytic cycles and reaction pathways. In-situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, allow for real-time monitoring of reacting species, providing valuable insights into reaction kinetics and the formation of intermediates.

Kinetic studies, coupled with computational modeling, are also powerful tools for optimizing reaction conditions. By elucidating the rate-determining steps and identifying potential side reactions, researchers can fine-tune parameters such as temperature, pressure, and catalyst loading to maximize yield and selectivity. This is particularly crucial for controlling regioselectivity in the further functionalization of the 2,4-dichloroaniline (B164938) ring, ensuring that subsequent modifications occur at the desired positions.

Isotope labeling experiments are another sophisticated technique used to trace the path of atoms throughout a reaction, confirming or refuting proposed mechanistic hypotheses. The knowledge gained from these advanced studies will enable the rational design of more efficient and selective catalysts and synthetic routes for anilines.

Exploration of Unconventional Reactivity Pathways for Neopentyl Anilines

The neopentyl group in this compound is often considered a sterically bulky and relatively inert substituent. However, emerging research is challenging this notion by exploring unconventional reactivity pathways. C-H activation, a field that has garnered significant attention, offers the potential to directly functionalize the neopentyl group without the need for pre-installed reactive handles. This could open up a plethora of new derivatives with unique properties and applications.

Radical chemistry also presents exciting opportunities for the transformation of neopentyl anilines. The generation of radical species can lead to novel bond formations and molecular rearrangements that are not accessible through traditional ionic pathways. For example, photoredox catalysis can be harnessed to initiate radical-mediated reactions at the neopentyl group or the aniline ring, expanding the synthetic toolbox for this class of compounds.

Furthermore, the development of frustrated Lewis pair (FLP) chemistry, which involves the use of sterically hindered Lewis acids and bases, could enable the activation of small molecules and their subsequent reaction with neopentyl anilines in unprecedented ways. The unique electronic and steric environment of this compound makes it an interesting candidate for exploring these cutting-edge reactivity paradigms.

Integration with Flow Chemistry and Automation in the Synthesis of Substituted Anilines

The paradigm of chemical manufacturing is shifting from traditional batch processes to continuous flow chemistry. This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to telescope multi-step syntheses into a single, streamlined operation. For the synthesis of substituted anilines, flow chemistry can enable precise control over reaction parameters, leading to higher yields, purities, and reproducibility.

The integration of automation and machine learning with flow chemistry systems is a particularly exciting development. Automated platforms can perform high-throughput screening of reaction conditions, rapidly identifying the optimal parameters for a given transformation. Machine learning algorithms can then analyze the vast datasets generated by these experiments to build predictive models that can guide the synthesis of new aniline derivatives with desired properties.

This synergy between flow chemistry and automation has the potential to accelerate the discovery and development of new synthetic routes and to make the production of specialty chemicals like this compound more efficient, cost-effective, and scalable.

Computational Design of New this compound Derivatives and Reactions

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can be employed to design new derivatives with tailored electronic, steric, and pharmacokinetic properties. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict molecular geometries, electronic structures, and reactivity, providing valuable insights that can guide synthetic efforts.

Molecular docking simulations can be used to predict how new derivatives will interact with biological targets, enabling the rational design of new drug candidates. Similarly, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the chemical structure of aniline derivatives with their biological activity or physical properties.

Q & A

Q. What are the established synthetic routes for 2,4-Dichloro-N-neopentylaniline, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 2,4-dichloroaniline with neopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the N-neopentyl intermediate.

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Critical factors include temperature control (60–80°C for optimal substitution) and solvent choice (polar aprotic solvents enhance nucleophilicity). Yields ≥70% are achievable with rigorous exclusion of moisture.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, neopentyl CH₂ at δ 1.0–1.2 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (calc. for C₁₁H₁₄Cl₂N: 238.05 g/mol).

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving steric effects from the neopentyl group .

Q. How does the neopentyl substituent influence the compound’s solubility and stability?

The bulky neopentyl group reduces solubility in polar solvents (e.g., water) but enhances stability against hydrolysis. Solubility data in common solvents (e.g., DMSO: ~50 mg/mL) should be experimentally verified. Stability studies under UV light and humidity (TGA/DSC) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound derivatives?

Chlorination at the 2- and 4-positions is governed by:

Q. How can contradictory physicochemical data (e.g., melting points, spectral peaks) be resolved?

- Reproducibility Checks: Replicate synthesis and characterization under standardized conditions.

- Cross-Validation: Combine multiple techniques (e.g., DSC for melting points, 2D NMR for structure confirmation).

- Data Harmonization: Reference databases like NIST Chemistry WebBook provide benchmark values for comparison .

Q. What strategies optimize catalytic reactions involving this compound as a substrate?

Q. How do structural modifications (e.g., nitro or amino groups) alter biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.